molecular formula C10H15NS B2424639 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine CAS No. 913526-84-8

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine

Cat. No.: B2424639
CAS No.: 913526-84-8
M. Wt: 181.3
InChI Key: QWZNRJVGYXLBCJ-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine is an organic compound with the molecular formula C10H15NS. It is a derivative of benzo[b]thiophene, characterized by the presence of an ethanamine group attached to the tetrahydrobenzo[b]thiophene ring.

Properties

IUPAC Name

2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h7H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZNRJVGYXLBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with ethylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity : Research has indicated that derivatives of tetrahydrobenzo[b]thiophenes exhibit antioxidant properties. A study synthesized ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates and evaluated their antioxidant capabilities. These compounds showed significant potential in scavenging free radicals, suggesting applications in preventing oxidative stress-related diseases .
  • Antibacterial Activity : The compound has been evaluated for antibacterial properties. A series of derivatives were tested against various bacterial strains, demonstrating notable inhibition zones, which indicate effectiveness as potential antibacterial agents .
  • Neuroprotective Effects : The structural characteristics of 2-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)ethanamine suggest it may interact with neurotransmitter systems. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease . This suggests that further exploration of this compound could lead to new treatments for neurodegenerative disorders.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Multicomponent Reactions : The Gewald reaction is a classic method used for synthesizing substituted thiophenes. This involves the reaction of a ketone or aldehyde with an activated nitrile and sulfur in the presence of a base .
  • Functionalization Techniques : Recent studies have explored functionalizing the tetrahydrobenzo[b]thiophene core to enhance biological activity and solubility. Such modifications can lead to compounds with improved pharmacokinetic profiles.

Case Studies

  • Antipyrine-Thiadiazole Hybrids : A study developed new hybrid molecules incorporating the tetrahydrobenzo[b]thiophene structure and evaluated their anti-inflammatory properties through in silico docking studies. The results indicated that these hybrids could serve as leads for further drug development targeting inflammatory pathways .
  • Thrombopoietin Mimetic Studies : Research into thrombopoietin mimetics has highlighted the importance of small molecules that can modulate platelet production. Compounds structurally related to this compound have been investigated for their agonistic effects on thrombopoietin receptors .

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine
  • 2-(1H-1,2,4-Triazol-5-ylthio)ethanamine dihydrochloride
  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride

Uniqueness

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrobenzo[b]thiophene core provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications .

Biological Activity

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its medicinal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydrobenzo[b]thiophenes, characterized by a fused benzothiophene structure. Its molecular formula is C11H15NC_{11}H_{15}N, with a molecular weight of 175.25 g/mol. The presence of the ethanamine moiety suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and other cellular pathways:

  • Neurotransmitter Modulation : The compound may influence serotonin and dopamine receptors, which are critical in mood regulation and neurological disorders.
  • Anti-inflammatory Properties : It has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Activity Description References
Antidepressant EffectsModulates serotonin and norepinephrine levels in animal models.
Antioxidant ActivityExhibits significant antioxidant properties comparable to ascorbic acid.
Cytotoxicity in Cancer CellsInduces apoptosis in various cancer cell lines through cell cycle arrest.
Anti-inflammatory EffectsReduces LPS-induced inflammation in microglial cells.

Case Studies

  • Antidepressant Activity :
    A study investigated the effects of this compound in rodent models of depression. Results indicated a significant reduction in depressive-like behaviors when administered at doses of 10-30 mg/kg. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .
  • Cytotoxicity Against Cancer :
    Research on the cytotoxic effects of this compound demonstrated that it significantly inhibited the proliferation of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 1.48 μM to 5.33 μM. The study highlighted its ability to induce apoptosis via upregulation of pro-apoptotic markers like Bax and downregulation of anti-apoptotic markers like Bcl-2.
  • Antioxidant Properties :
    In vitro assays revealed that the compound exhibited antioxidant activity comparable to ascorbic acid when tested against oxidative stress-induced damage in neuronal cells . This suggests its potential utility in neuroprotective strategies.

Q & A

Q. Key Methodological Considerations :

  • Solvent selection (polar aprotic solvents like 1,4-dioxane enhance reactivity).
  • Isolation of intermediates (e.g., filtration after ice/water quenching to remove byproducts) .

How is structural characterization of this compound and its derivatives performed in academic research?

Basic Research Question
Advanced spectroscopic and crystallographic techniques are employed:

  • X-ray crystallography : Determines bond lengths, angles, and hydrogen-bonding patterns (e.g., ORTEP diagrams with 30% probability displacement ellipsoids) .
  • Hydrogen-bond geometry : Quantified using tables detailing donor-acceptor distances and angles (e.g., Table 1 in ) .
  • Spectroscopy : ¹H NMR and IR confirm functional groups, while CHN elemental analysis validates purity .

What strategies mitigate low yields or unexpected byproducts during synthesis?

Advanced Research Question

  • Optimization of stoichiometry : Equimolar ratios of reactants reduce side reactions, as demonstrated in the synthesis of Schiff bases .
  • Temperature control : Room-temperature stirring minimizes decomposition of thermally sensitive intermediates .
  • Purification protocols : Column chromatography or recrystallization resolves mixtures, particularly for analogs with steric hindrance .

Example : In the synthesis of pyridone derivatives, triethylamine is added to stabilize reactive intermediates and improve regioselectivity .

How can researchers design analogs to study structure-activity relationships (SAR)?

Advanced Research Question

  • Substituent variation : Introduce electron-withdrawing (e.g., cyano) or donating groups (e.g., methoxy) to the thiophene core to modulate electronic effects .
  • Bioisosteric replacement : Replace the ethanamine moiety with carboxamide or thiazole groups to assess pharmacophore requirements .
  • Pharmacokinetic optimization : Methylation of amine groups (e.g., N-methyl derivatives) enhances metabolic stability .

Case Study : Pyrano[2,3-d]thiazole derivatives showed enhanced anticancer activity compared to parent compounds, highlighting the role of fused heterocycles .

How should discrepancies in biological activity data be analyzed?

Advanced Research Question

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., six cancer cell lines + a normal line) to distinguish selective toxicity from general cytotoxicity .
  • Statistical rigor : Use ANOVA or t-tests to confirm significance (e.g., IC₅₀ values differing by >50% require re-evaluation of purity or assay conditions) .
  • Control experiments : Compare with known standards (e.g., doxorubicin) to calibrate activity thresholds .

What are critical considerations in cytotoxicity assays for derivatives of this compound?

Advanced Research Question

  • Cell line selection : Prioritize panels representing diverse cancer types (e.g., breast, lung, colon) to identify broad-spectrum activity .
  • Normal cell controls : Assess selectivity using non-cancerous lines (e.g., human fibroblasts) to avoid false positives from general toxicity .
  • Mechanistic follow-up : Combine viability assays with apoptosis markers (e.g., caspase-3 activation) or cell-cycle analysis to elucidate modes of action .

How can crystallographic data resolve ambiguities in molecular conformation?

Advanced Research Question

  • Asymmetric unit analysis : Compare multiple molecules in the unit cell (e.g., Molecules A and B in ) to identify dominant conformers .
  • Thermal displacement parameters : High anisotropy may indicate dynamic disorder, necessitating refinement with alternative models .
  • Symmetry operations : Apply codes (e.g., x+1, y, z+1) to map hydrogen-bonding networks across crystal lattices .

What computational tools complement experimental SAR studies?

Advanced Research Question

  • Docking simulations : Use Schrödinger Suite or AutoDock to predict binding poses in target proteins (e.g., kinases or tubulin).
  • QSAR modeling : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity to guide analog design .
  • DFT calculations : Analyze frontier molecular orbitals to predict reactivity or stability of novel derivatives .

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